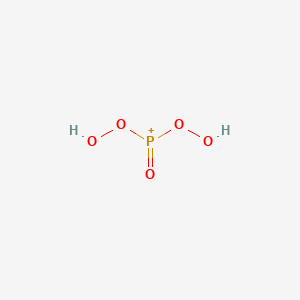
Bis(hydroperoxy)(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroperoxy)(oxo)phosphanium is a compound that falls under the category of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly notable for its unique structure, which includes hydroperoxy groups and an oxo group attached to a phosphorus atom
Preparation Methods
The synthesis of bis(hydroperoxy)(oxo)phosphanium typically involves the reaction of carbonyl compounds, ketals, or enol ethers with hydrogen peroxide in the presence of acid catalysts . The reaction conditions can vary, but common methods include:
Condensation of Ketals and Enol Ethers with Hydrogen Peroxide: This method involves the use of Brønsted or Lewis acids as catalysts.
Condensation of Carbonyl Compounds with Hydrogen Peroxide: This can be catalyzed by acids or can occur in the absence of an acid catalyst.
Ozonolysis of Enol Ethers and Alkenes in the Presence of Hydrogen Peroxide: This method is used to introduce the hydroperoxy groups into the compound.
Chemical Reactions Analysis
Bis(hydroperoxy)(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the hydroperoxy groups into hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acids (both Brønsted and Lewis), and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various phosphorus-containing compounds.
Scientific Research Applications
Bis(hydroperoxy)(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of materials that require specific phosphorus-containing intermediates.
Mechanism of Action
The mechanism by which bis(hydroperoxy)(oxo)phosphanium exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy groups can donate oxygen atoms, making the compound a useful oxidizing agent. The molecular targets and pathways involved include various enzymes and biochemical pathways that interact with phosphorus-containing compounds.
Comparison with Similar Compounds
Bis(hydroperoxy)(oxo)phosphanium can be compared to other similar compounds, such as:
Bis(1-hydroperoxyalkyl) peroxides: These compounds also contain hydroperoxy groups but differ in their specific structure and reactivity.
Tertiary phosphines: These compounds contain phosphorus atoms bonded to carbon atoms but lack the hydroperoxy groups, leading to different chemical properties and applications.
Properties
CAS No. |
25757-40-8 |
|---|---|
Molecular Formula |
H2O5P+ |
Molecular Weight |
112.99 g/mol |
IUPAC Name |
dihydroperoxy(oxo)phosphanium |
InChI |
InChI=1S/HO5P/c1-4-6(3)5-2/h(H-,1,2)/p+1 |
InChI Key |
RBAXGFQRYWNGHL-UHFFFAOYSA-O |
Canonical SMILES |
OO[P+](=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















